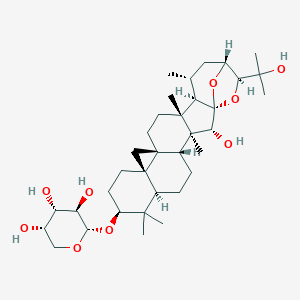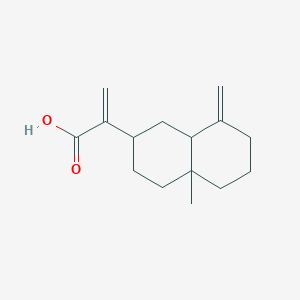
Costic acid
Descripción general
Descripción
Costic acid is a plant sesquiterpene . It has the molecular formula C15H22O2 and a molecular weight of 234.3340 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of costic acid involves a radical cyclization of selenoester as the key step . The synthesis of a costic acid analogue was achieved by designing and synthesizing a hybrid entity, incorporating aspects of both oxalic acid and costic acid .Molecular Structure Analysis
The molecular structure of costic acid involves a decalone framework . More detailed information about its structure can be found in various scientific resources .Aplicaciones Científicas De Investigación
Acaricidal Activity
- Field : Organic Chemistry, Bioscience, Biotechnology, and Biochemistry .
- Application Summary : Costic acid is a sesquiterpene phytoalexin that exhibits acaricidal activity against Varroa destructor .
- Methods of Application : A method was developed for the synthesis of β-costic acid via the allylic oxidation of β-selinene, a component of celery seed oil .
- Results : The study demonstrated the effectiveness of costic acid as an acaricide against Varroa destructor .
Antitrypanosomal Activity
- Field : Organic Chemistry, Bioscience, Biotechnology, and Biochemistry .
- Application Summary : Costic acid has been found to exhibit antitrypanosomal activity .
- Methods of Application : The same method of synthesis as mentioned above is used .
- Results : The study showed that costic acid has potential as an antitrypanosomal agent .
Insecticidal Activity
- Field : Phytochemistry .
- Application Summary : Costic acid has been isolated from the plant Dittrichia viscosa and its efficacy against various insects has been studied .
- Methods of Application : The study involved the extraction of costic acid from the plant Dittrichia viscosa .
- Results : The study found that costic acid exhibited potent insecticidal activity .
Nematicidal Activity
- Field : Phytochemistry .
- Application Summary : Costic acid has been isolated from the plant Dittrichia viscosa and its efficacy against various nematodes has been studied .
- Methods of Application : The study involved the extraction of costic acid from the plant Dittrichia viscosa .
- Results : The study found that costic acid exhibited potent nematicidal activity .
Antimicrobial Activity
- Field : Phytochemistry .
- Application Summary : Costic acid has been isolated from the plant Dittrichia viscosa and its efficacy against various bacteria and fungi has been studied .
- Methods of Application : The study involved the extraction of costic acid from the plant Dittrichia viscosa .
- Results : The study found that costic acid exhibited potent antimicrobial activity .
Parasitic Plant Activity
- Field : Phytochemistry .
- Application Summary : Costic acid has been isolated from the plant Dittrichia viscosa and its efficacy against various parasitic plants has been studied .
- Methods of Application : The study involved the extraction of costic acid from the plant Dittrichia viscosa .
- Results : The study found that costic acid exhibited potent activity against parasitic plants .
Control of Varroa Mites
- Field : Apiculture, Organic Chemistry .
- Application Summary : Costic acid has been isolated from the plant Dittrichia viscosa and its efficacy against Varroa destructor, a parasite of the European honey bee, has been studied .
- Methods of Application : The study involved the extraction of costic acid from the plant Dittrichia viscosa .
- Results : The study found that costic acid exhibited potent in vivo acaricidal activity against the parasite . It was also found to be non-toxic for human umbilical vein endothelial cells (HUVEC) at concentrations of up to 230 micromolar (μM), indicating that costic acid could be used as a safe, low-cost and efficient agent for controlling varroosis in honey bee colonies .
Synthesis of (+)-costic acid
- Field : Organic Chemistry .
- Application Summary : A method was developed for the synthesis of β-costic acid via the allylic oxidation of β-selinene, a component of celery seed oil .
- Methods of Application : The study involved the synthesis of β-costic acid via the allylic oxidation of β-selinene .
- Results : The study demonstrated an efficient synthesis of β-costic acid .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2R,4aR,8aS)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12-13H,1-2,4-9H2,3H3,(H,16,17)/t12-,13+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQGVDNQDFTTLZ-VNHYZAJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(=C)C1CC(CC2)C(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC(=C)[C@@H]1C[C@@H](CC2)C(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190001 | |
| Record name | Cosstic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Costic acid | |
CAS RN |
3650-43-9 | |
| Record name | Costic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3650-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Costic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003650439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cosstic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COSTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6109CN8DDD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



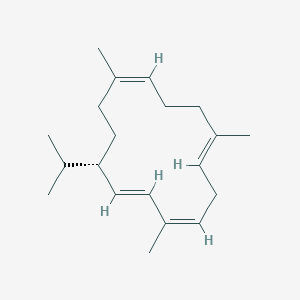
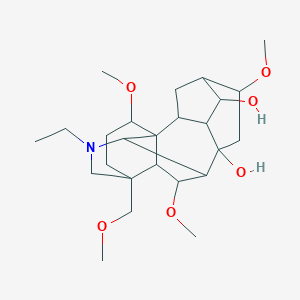
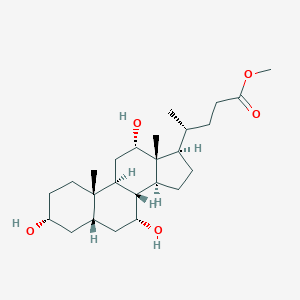
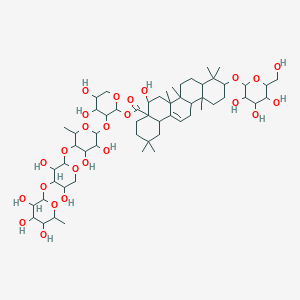
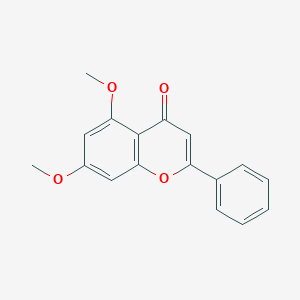

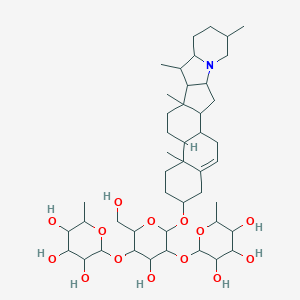
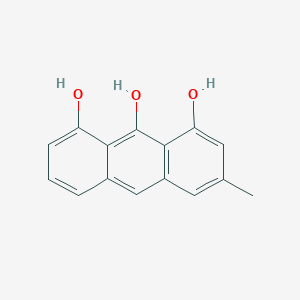
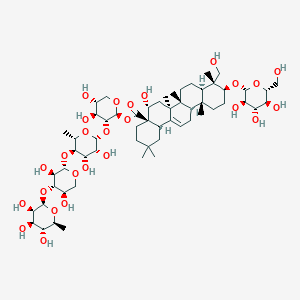
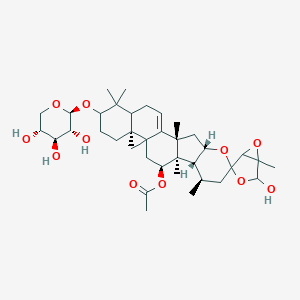
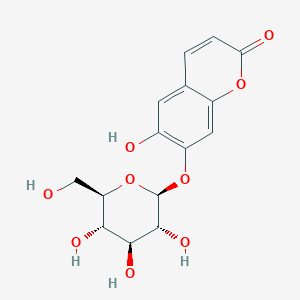
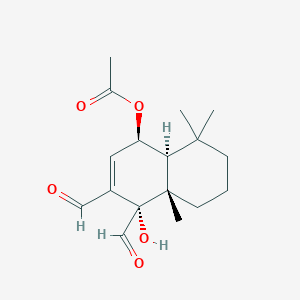
![[(1S,2S,4S,9S,10R)-14-Oxo-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-4-yl] (E)-3-phenylprop-2-enoate](/img/structure/B190800.png)
